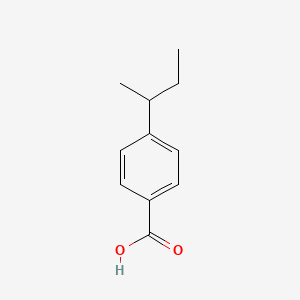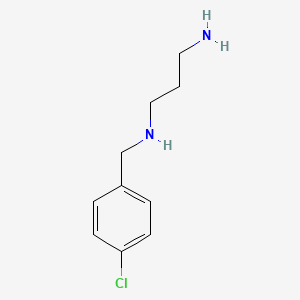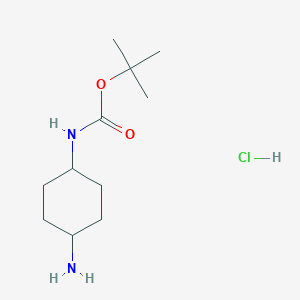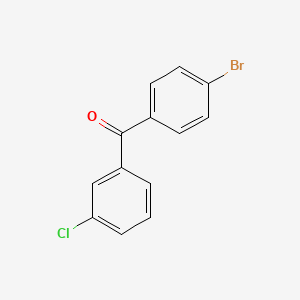
4-Bromo-3'-chlorobenzophenone
Descripción general
Descripción
Synthesis Analysis
The synthesis of halogenated compounds like 4-Bromo-3'-chlorobenzophenone can be inferred from the formation of bromochlorodibenzo-p-dioxins and dibenzofurans from the high-temperature oxidation of a mixture of 2-chlorophenol and 2-bromophenol . The process involves oxidative thermal degradation, which could be relevant to the synthesis of 4-Bromo-3'-chlorobenzophenone under similar conditions.
Molecular Structure Analysis
The molecular structure of compounds related to 4-Bromo-3'-chlorobenzophenone has been analyzed using spectroscopic and X-ray diffraction techniques . The intermolecular contacts were examined by Hirshfeld surfaces and fingerprint plots, which could be applicable to understanding the molecular structure of 4-Bromo-3'-chlorobenzophenone.
Chemical Reactions Analysis
The chemical reactions involving halogenated phenols, such as the formation of bromophenols from the chlorination of waters containing bromide ion and phenol, are discussed . These reactions are influenced by the presence of hypobromous acid and hypochlorous acid, which could also affect the reactivity of 4-Bromo-3'-chlorobenzophenone in similar environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated compounds similar to 4-Bromo-3'-chlorobenzophenone can be deduced from the studies on the thermal analyses of copper(II) and oxido-vanadium(IV) complexes of a related compound . The thermal decomposition processes and the influence of halogen atoms on these processes provide insights into the stability and reactivity of 4-Bromo-3'-chlorobenzophenone.
Aplicaciones Científicas De Investigación
-
Quantitative Study of Photoreduction
- Field : Photochemistry
- Application : The compound is used in the study of photoreduction .
- Method : Solutions of 4-bromo-4’methylbenzophenone were placed in a Rotating Rack Rayonet reactor at 350nm at intervals of 5, 15, 30 and 45 minutes .
- Results : The experiment yielded a photoreduction quantum efficiency of 7.75% .
-
Synthesis and Quantitative Photoreduction Study
- Field : Organic Chemistry
- Application : The compound is synthesized via a Friedel-Crafts acylation route from benzoyl chloride and biphenyl .
- Method : A subsequent FTIR study was completed to determine the photoreduction quantum efficiency .
- Results : The experiment gave a value of 2.36 mol reduced/mol photon .
-
Quantitative Analysis of the Photochemical Reduction
- Field : Photochemistry
- Application : The photochemical reduction of 4-bromo-4’-fluorobenzophenone to the resulting substituted benzopinacol was studied .
- Method : Four solutions were irradiated with UV light at 350 nm for 5, 10, 20, and 40 minutes .
- Results : The samples were then studied via IR spectroscopy to determine Phi (reduction) .
-
Synthesis of 4-Chloro-4’-Fluorobenzophenone
-
Phosphorescence Study
- Field : Photochemistry
- Application : Benzophenones are well known for their phosphorescence .
- Method : An attempt was made to encase 4-chloro-4’-iodobenzophenone (CIBP) in polymethylmethacrylate, in order to study the phosphorescence at room temperature by isolating individual molecules .
- Results : The iodine of CIBP breaks off under UV light, preventing effective polymerization .
-
Comparison of the Synthesis and Characteristics
- Field : Organic Chemistry
- Application : 4-methylbenzophenone was synthesized using the Friedel–Crafts Acylation from benzoyl chloride, aluminum chloride, and toluene .
- Method : A photoreduction of the 4-methylbenzophenone produced 4-methylbenzopinacol .
- Results : The product was characterized through analysis of infrared spectroscopy, 1D and 2D NMR and mass spectrometry .
-
Characterization of 4-Bromo-4’-chlorobenzophenone
- Field : Organic Chemistry
- Application : Synthesis of 4-Bromo-4’-chlorobenzophenone (BCBP) was attempted to yield a compound with potential photochemical reactivity and photophysical properties .
- Method : The product of the reaction and subsequent recrystallization was characterized by various spectral analyses including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy .
- Results : The spectral analyses confirmed the intended product .
-
Characterization of 4-Chloro-4’-Ethoxybenzophenone
- Field : Organic Chemistry
- Application : The benzophenone compound was synthesized by Friedel Crafts acylation and analyzed for its purity .
- Method : NMR, IR and Mass spectrometry experiments were conducted .
- Results : The IR stretching regions characteristic of the compound were presented as well as the major splitting peaks in mass spectrometry .
-
Photochemical Reduction of 4-Chloro-4’-Methylbenzophenone
- Field : Photochemistry
- Application : A benzophenone with substituted chloro and methyl groups was synthesized and characterized .
- Method : The benzophenone was bombarded with UV light in a solution of isopropanol, acetonitrile and glacial acetic acid catalyst .
- Results : There was no evidence of benzopinacol formation .
-
4-Bromo-4’-Methyl Benzophenone Quantitative UV
- Field : Photochemistry
- Application : 4-bromo-4’-methyl benzophenone was prepared from toluene and 4-bromobenzoyl chloride by using AlCl3 catalyst .
- Method : Product was used to study photophysics: “quantitative UV.” Two solvents: EPA and methylcyclohexane (MCH) were used .
- Results : Collected spectra were analyzed by GRAMSAI to construct Jablonski Energy Diagrams .
-
Characterization of 4-Bromo-4’-chlorobenzophenone
- Field : Organic Chemistry
- Application : Synthesis of 4-Bromo-4’-chlorobenzophenone (BCBP) was attempted to yield a compound with potential photochemical reactivity and photophysical properties .
- Method : The product of the reaction and subsequent recrystallization was characterized by various spectral analyses including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy .
- Results : The spectral analyses confirmed the intended product .
-
Characterization of 4-Chloro-4’-Ethoxybenzophenone
- Field : Organic Chemistry
- Application : The benzophenone compound was synthesized by Friedel Crafts acylation and analyzed for its purity .
- Method : NMR, IR and Mass spectrometry experiments were conducted .
- Results : The IR stretching regions characteristic of the compound were presented as well as the major splitting peaks in mass spectrometry .
-
Characterization and Photochemical Reduction of 4-Chloro-4’-Methylbenzophenone
- Field : Photochemistry
- Application : A benzophenone with substituted chloro and methyl groups was synthesized and characterized .
- Method : The benzophenone was bombarded with UV light in a solution of isopropanol, acetonitrile and glacial acetic acid catalyst .
- Results : There was no evidence of benzopinacol formation .
-
4-Bromo-4’-Methyl Benzophenone Quantitative UV
- Field : Photochemistry
- Application : 4-bromo-4’-methyl benzophenone was prepared from toluene and 4-bromobenzoyl chloride by using AlCl3 catalyst .
- Method : Product was used to study photophysics: “quantitative UV.” Two solvents: EPA and methylcyclohexane (MCH) were used .
- Results : Collected spectra were analyzed by GRAMSAI to construct Jablonski Energy Diagrams .
Safety And Hazards
The product causes burns of eyes, skin, and mucous membranes. Contact with water liberates toxic gas. Hazardous combustion products include thermal decomposition which can lead to the release of irritating gases and vapors, carbon monoxide (CO), and carbon dioxide (CO2) .
Relevant Papers The relevant papers retrieved include a study on the vibrational energies, bonding nature, electronic properties, spectroscopic investigations, and analysis of 3-bromo-4-Chlorobenzophenone . Another paper discusses the synthesis, growth, and characterization of 4-bromo-4’chlorobenzophenone .
Propiedades
IUPAC Name |
(4-bromophenyl)-(3-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKLPMBHTYGGHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373600 | |
| Record name | 4-Bromo-3'-chlorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3'-chlorobenzophenone | |
CAS RN |
27434-90-8 | |
| Record name | 4-Bromo-3'-chlorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





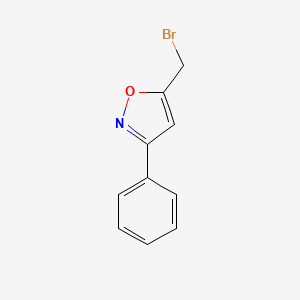


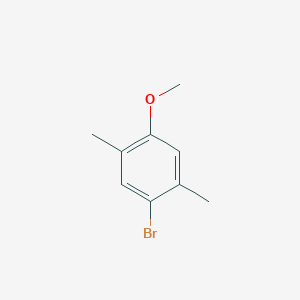

![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B1272265.png)
